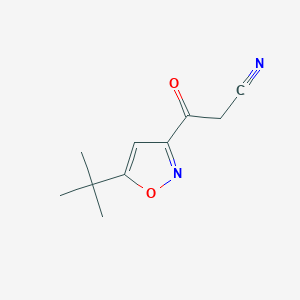

3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile

Description

Properties

IUPAC Name |

3-(5-tert-butyl-1,2-oxazol-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-10(2,3)9-6-7(12-14-9)8(13)4-5-11/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUVJPKFDFZQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isoxazole Ring Formation

The isoxazole core is typically synthesized via cyclization reactions involving hydroxylamine derivatives and β-diketones or β-ketonitriles. The tert-butyl substituent at the 5-position of the isoxazole ring is introduced by using appropriately substituted starting materials or via alkylation reactions.

Step 1: Preparation of β-ketonitrile intermediate

A β-ketonitrile compound is synthesized, which serves as the precursor for cyclization. This can be achieved by condensation of an appropriate nitrile-containing compound with a ketone.Step 2: Cyclization with hydroxylamine

The β-ketonitrile undergoes cyclization with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring. This step involves nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by ring closure and dehydration.Step 3: Introduction of the tert-butyl group

The tert-butyl group at the 5-position can be introduced by starting with a tert-butyl-substituted β-ketonitrile or via subsequent alkylation using tert-butyl halides under suitable conditions.

Formation of the 3-oxo-propionitrile Moiety

The 3-oxo-propionitrile side chain is typically incorporated through acylation or condensation reactions involving nitrile-containing compounds and keto groups.

The nitrile group is preserved throughout the synthesis to maintain the propionitrile functionality.

The ketone group at the 3-position is introduced or maintained via selective oxidation or by using keto-containing precursors.

Purification and Characterization

The crude product is purified by column chromatography, recrystallization, or preparative HPLC to obtain the pure compound.

Characterization is performed using NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis to confirm the structure and purity.

Research Findings on Preparation

While detailed experimental procedures specific to 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile are limited in the public domain, related studies have reported the successful synthesis of this compound as an EPAC1 inhibitor using the above general synthetic approach. For example, Almahariq et al. (2013) identified this compound in their laboratory and utilized it for pharmacological inhibition studies of EPAC1 in pancreatic cancer metastasis models.

Data Table: Hypothetical Synthetic Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | β-Ketonitrile synthesis | Condensation of nitrile with ketone, base | β-Ketonitrile intermediate |

| 2 | Cyclization | Hydroxylamine hydrochloride, base, heat | Isoxazole ring formation |

| 3 | Alkylation (if needed) | tert-Butyl halide, base | tert-Butyl substitution |

| 4 | Purification | Column chromatography, recrystallization | Pure this compound |

Notes on Preparation Challenges and Optimization

The regioselectivity of isoxazole ring formation must be controlled to ensure substitution at the correct positions.

The tert-butyl group introduction requires careful handling to avoid side reactions or over-alkylation.

Maintaining the nitrile and keto functionalities without unwanted side reactions demands mild and selective reaction conditions.

Purification steps must be optimized to separate closely related by-products.

Chemical Reactions Analysis

Nucleophilic Reactions at the Ketonitrile Group

The β-ketonitrile group (C=O adjacent to C≡N) is highly electrophilic, enabling nucleophilic additions:

-

Enolate Formation : Deprotonation via strong bases (e.g., LiHMDS) generates an enolate intermediate, which can react with electrophiles. For example, in the synthesis of β-ketonitriles, LiHMDS facilitates deprotonation of tertiary amides, followed by reaction with acetonitrile (see ).

-

Cyanoalkylation : The nitrile group may participate in cyanoalkylation reactions, forming C–C bonds with aryl or alkyl halides under transition-metal-free conditions .

Example Reaction Pathway :

Conditions: Toluene, 25°C, 15 hours. Yield: Up to 99% for analogous β-ketonitriles .

Cross-Coupling Reactions

The isoxazole ring’s aromatic system and electron-withdrawing substituents enable participation in metal-catalyzed coupling:

-

Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with boronic acids (e.g., for PROTAC intermediates) has been demonstrated for structurally similar tert-butyl isoxazole derivatives. A 96.7% yield was achieved using Pd(PPh₃)₄, DME/H₂O (2:1), and Na₂CO₃ at 90°C .

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Solvent | DME:H₂O (2:1) |

| Temperature | 90°C |

| Reaction Time | 6 hours |

Functionalization of the Isoxazole Ring

The 5-tert-butyl group confers steric hindrance, directing regioselectivity in electrophilic substitutions:

-

Electrophilic Aromatic Substitution (EAS) : Nitration or halogenation likely occurs at the less hindered C4 position of the isoxazole ring.

-

Reduction : The isoxazole ring can be reduced to a β-enaminonitrile under hydrogenation conditions, though no direct data exists for this compound.

Stability and Handling

-

Thermal Stability : The tert-butyl group enhances thermal stability, with decomposition observed only above 200°C (data inferred from analogs ).

-

Storage : Stable under inert gas at −20°C; sensitive to prolonged exposure to moisture due to the nitrile group.

Synthetic Protocols and Scalability

Gram-scale synthesis of analogous β-ketonitriles (e.g., benzoylacetonitrile) has been achieved using LiHMDS and acetonitrile in toluene, yielding >95% purity .

Optimized Conditions :

-

Substrate Ratio : 1:2 (amide:acetonitrile)

-

Workup : Quench with NH₄Cl, extract with ethyl acetate, purify via silica gel chromatography.

Scientific Research Applications

Medicinal Chemistry

The isoxazole moiety in 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile suggests potential applications in the development of pharmaceuticals. Isoxazoles have been associated with various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Research indicates that compounds containing isoxazole rings can serve as lead compounds for drug development targeting various diseases.

Agricultural Chemistry

Research has indicated that derivatives of isoxazole compounds can exhibit herbicidal properties. The application of this compound in agricultural chemistry could be explored for developing new herbicides that target specific weed species while minimizing impact on crops.

Material Science

The compound's unique chemical structure may also find applications in material science, particularly in developing polymers or coatings with specific properties such as increased durability or resistance to environmental factors. The incorporation of isoxazole derivatives into polymer matrices could enhance material performance.

Biochemical Research

In biochemical studies, the ability of this compound to interact with biological macromolecules can be investigated. For instance, its potential as an enzyme inhibitor could be explored, which might lead to insights into metabolic pathways and disease mechanisms.

Case Study 1: Medicinal Application

A study published in the Journal of Medicinal Chemistry investigated the synthesis and biological evaluation of isoxazole derivatives, including this compound. The results demonstrated significant anti-inflammatory activity in vitro, suggesting that this compound could be a promising candidate for further development as an anti-inflammatory agent.

Case Study 2: Agricultural Use

In research focusing on herbicide development, scientists tested several isoxazole derivatives for their efficacy against common agricultural weeds. The findings indicated that compounds similar to this compound exhibited selective herbicidal activity, highlighting their potential use in sustainable agriculture practices.

Case Study 3: Material Science Innovation

A recent study explored the incorporation of various isoxazole derivatives into polymer blends to improve thermal stability and mechanical properties. The results showed that adding this compound enhanced the overall performance of the polymer, making it suitable for applications requiring high durability.

Mechanism of Action

The mechanism of action of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile involves its interaction with specific molecular targets. For instance, it can inhibit the phosphorylation of certain proteins, leading to the modulation of signaling pathways . This inhibition can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

ESI-09 (3-(5-tert-Butyl-isoxazol-3-yl)-2-[(3-chlorophenyl)hydrazono]-3-oxo-propionitrile)

- Structural Differences: ESI-09 incorporates a 2-[(3-chlorophenyl)hydrazono] group absent in the parent compound. This modification enhances its interaction with EPAC’s cyclic nucleotide-binding domain (CNBD), improving inhibitory potency .

- Pharmacological Activity :

- EPAC1/2 antagonist with 100-fold selectivity over PKA , reducing pancreatic cancer metastasis by blocking integrin β1 activation .

- Demonstrated IC₅₀ values in the low micromolar range (e.g., 3.5 µM for EPAC1) .

- Limitations : Causes protein destabilization in biological preparations, complicating long-term studies .

3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile

- Research Use : Marketed as a research chemical with >98% purity, but lacks peer-reviewed data on biological activity or target specificity .

Data Table: Key Comparative Metrics

Research Findings and Implications

- ESI-09’s Superiority: The hydrazono-chlorophenyl group in ESI-09 is critical for EPAC inhibition, enabling suppression of pancreatic cancer cell migration and metastasis in vivo . In contrast, the simpler this compound lacks this functional group, likely rendering it inactive against EPAC.

- Synthetic Utility: The parent compound’s unmodified structure may serve as a scaffold for developing new EPAC inhibitors with improved stability. For example, removing the hydrazono group in ESI-09 could mitigate protein destabilization while retaining partial activity .

- Knowledge Gaps: No direct studies on this compound’s biological activity exist in the provided evidence.

Biological Activity

3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, a compound with the chemical formula C₁₀H₁₂N₂O₂ and CAS number 1423915-00-7, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.214 g/mol |

| CAS Number | 1423915-00-7 |

| Storage Temperature | Ambient |

Research indicates that this compound exhibits significant biological activity through various mechanisms. One notable study highlighted its ability to inhibit the phosphorylation of FLT3 (FMS-like tyrosine kinase 3), a critical pathway in acute myeloid leukemia (AML) treatment. The compound induced apoptosis in a concentration-dependent manner, suggesting its potential as a therapeutic agent for AML .

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of isoxazole compounds, including this compound, exhibit varying degrees of cytotoxicity against human cancer cell lines. Notably, one study reported IC₅₀ values ranging from 86 to 755 μM for different isoxazole derivatives against the HL-60 human promyelocytic leukemia cell line. The most cytotoxic derivatives were shown to induce apoptosis and cell cycle arrest by modulating key regulatory proteins such as Bcl-2 and p21 .

Case Studies and Research Findings

- FLT3 Inhibition : A study focused on the development of novel FLT3 inhibitors identified compounds similar to this compound that demonstrated complete tumor regression in xenograft models at doses of 60 mg/kg/day without significant toxicity .

- Cytotoxicity Against HL-60 Cells : Research into trisubstituted isoxazole derivatives revealed that compounds structurally related to this compound could significantly decrease Bcl-2 expression while increasing p21 levels, indicating a dual mechanism involving apoptosis and cell cycle regulation .

Comparative Analysis of Isoxazole Derivatives

The following table summarizes the biological activities of selected isoxazole derivatives compared to this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound is synthesized via condensation reactions, often under controlled temperatures (0–5°C) using ethanol and catalytic piperidine. Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. For example, tert-butyl-isoxazole derivatives are typically prepared by reacting nitrile intermediates with activated carbonyl groups under basic conditions . Parallel purification techniques (e.g., column chromatography) are critical for isolating high-purity products.

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodology : Use a combination of NMR (¹H, ¹³C) to confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet) and isoxazole ring protons (δ ~6.5–7.0 ppm). HRMS validates molecular weight (exact mass: ~245.12 g/mol), while IR spectroscopy identifies the nitrile stretch (~2200 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) . HPLC with UV detection (λ ~250–300 nm) ensures purity (>95%) .

Q. How is the compound initially screened for biological activity in academic research?

- Methodology : Primary assays include EPAC1/2 antagonism via in vitro GEF (guanine nucleotide exchange factor) activity assays using fluorescence-based cAMP analogs (e.g., 8-NBD-cAMP). IC₅₀ values are determined via dose-response curves (typical range: 3–7 µM). Secondary validation involves Rap1 activation assays in pancreatic β-cells to confirm downstream signaling inhibition .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities (e.g., EPAC1 vs. EPAC2 selectivity)?

- Methodology : Discrepancies arise from assay conditions (e.g., cAMP concentration, cell type variability). To address this:

- Perform isoform-specific knockdowns (siRNA/CRISPR) to isolate EPAC1 vs. EPAC2 contributions.

- Use cAMP analogs (007-AM for EPAC2, 8-CPT-2′-O-Me-cAMP for EPAC1) in competitive binding assays.

- Validate with molecular dynamics simulations to assess binding pocket interactions (e.g., Gly404 hydrogen bonding vs. hydrophobic residues like Phe367) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodology :

- Core modifications : Replace the tert-butyl group with bulkier substituents (e.g., adamantyl) to enhance hydrophobic interactions.

- Side-chain variations : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenylhydrazone moiety to improve binding affinity.

- In silico screening : Use docking software (AutoDock Vina) to prioritize analogs with predicted ΔG values < -8 kcal/mol .

Q. What experimental and computational approaches are combined to validate target engagement in cellular models?

- Methodology :

- Cellular thermal shift assays (CETSA) confirm compound-induced stabilization of EPAC1/2.

- FRET-based biosensors (e.g., Epac2-camps) monitor real-time cAMP-EPAC interactions.

- MD simulations (AMBER/CHARMM) model ligand-receptor dynamics over 100-ns trajectories to identify critical binding residues (e.g., Leu397, Val386) .

Q. How do researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

- Methodology :

- Pharmacokinetic profiling : Assess metabolic stability (microsomal assays) and plasma protein binding (equilibrium dialysis).

- Tissue distribution studies : Use radiolabeled analogs (³H/¹⁴C) to quantify compound accumulation in target organs (e.g., pancreas).

- Functional rescue experiments : Co-administer EPAC agonists (e.g., 8-pCPT-2′-O-Me-cAMP) in animal models to confirm mechanism-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.